![molecular formula C18H13N3O5 B4961497 NoName](/img/structure/B4961497.png)
NoName
Overview
Description
NoName is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. It has been synthesized using a unique method that involves the combination of various chemical compounds.
Mechanism of Action
The mechanism of action of NoName is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that play a role in the development and progression of diseases. It also has the ability to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
NoName has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. It has also been found to have antioxidant properties, which may help to reduce oxidative stress in the body.
Advantages and Limitations for Lab Experiments
NoName has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a low toxicity profile, which makes it safe to use in laboratory settings. However, one potential limitation is that the mechanism of action is not yet fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on NoName. One area of interest is its potential therapeutic applications in the treatment of various diseases. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is understanding the mechanism of action of NoName, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to explore its effects on different signaling pathways and its potential as an antioxidant.
Scientific Research Applications
NoName has shown promising results in various scientific research applications. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
(3-methyl-3'-nitrospiro[cyclohepta[d][1,3]oxazol-3-ium-2,4'-naphthalene]-1'-ylidene)-dioxidoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-19-14-9-3-2-4-10-16(14)26-18(19)13-8-6-5-7-12(13)15(20(22)23)11-17(18)21(24)25/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSNESWTYHZXGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC=C2OC13C4=CC=CC=C4C(=[N+]([O-])[O-])C=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C2C(=CC=CC=C2)OC13C(=C/C(=[N+](\[O-])/[O-])/C4=CC=CC=C34)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-methyl-2'-nitro-4'H-spiro[cyclohepta[d][1,3]oxazol-3-ium-2,1'-naphthalen]-4'-ylidene)(oxido)-lambda~5~-azanyl]oxidanide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (previously referred to as NoName)?
A1: -2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) is a selective high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) subtype. [, ]
Q2: What are the downstream effects of α7 nAChR activation by (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane?
A2: Activation of α7 nAChRs by agonists like [H]A-585539 can:* Regulate interneuron excitability. []* Modulate neurotransmitter release (both excitatory and inhibitory). []* Potentially contribute to neuroprotective effects. []
Q3: How does (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane compare to other α7 nAChR agonists in terms of binding affinity?
A3: [H]A-585539 exhibits a 5 to 10-fold higher binding affinity for α7 nAChRs compared to the antagonist [H]methyllycaconitine ([H]MLA). []
Q4: Is the molecular formula or weight available for the compound referred to as "NoName 3" in a study on Alzheimer's disease inhibitors?
A4: Unfortunately, the provided abstract does not disclose the molecular formula or weight of "NoName 3". []
Q5: Are there any spectroscopic data available for the compounds mentioned as "NoName" in the provided research articles?
A5: The abstracts lack specific details regarding spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) for the compounds referred to as "NoName".
Q6: How do SiCH films with Si–C2H4–Si networks, designed using quantum mechanical simulations and referred to as "ideal dielectrics," perform as low-k cap layers in ULSIs?
A6: SiCH films with Si–C2H4–Si networks, designed as low-k cap layers for Cu interconnects in ULSIs, exhibit low porosity and strong barrier properties against Cu and moisture diffusion, making them suitable for further scaling of ULSIs. []
Q7: Do the provided research articles describe any catalytic properties or applications for the compounds mentioned?
A7: No, the provided abstracts do not discuss any catalytic properties or applications for the substances mentioned. The focus primarily revolves around their biological activity and material properties.
Q8: How was computational chemistry employed in the research related to 2,4-disubstituted imidazopyridines as anti-malarial agents?
A8: Researchers utilized Schrödinger's molecular modeling package (2020_4) to:* Develop a statistically robust atom-based 3D-QSAR model. []* Conduct molecular docking studies. []* Perform in-silico ADMET analysis. []* Carry out ligand-based virtual screening to identify potential lead compounds. []
Q9: What were the key findings from the computational studies on 2,4-disubstituted imidazopyridines?
A9: The computational analysis highlighted molecule 37 from the dataset as a promising candidate based on its docking score and predicted ADMET properties. Additionally, virtual screening identified ZINC73737443 as a potential lead compound with favorable energy gap, softness value, and docking score. []
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